molecular formula C22H17N7O3 B10912345 8-ethyl-3-[(2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole

8-ethyl-3-[(2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B10912345
M. Wt: 427.4 g/mol
InChI Key: QXTSOUZGIZNFKM-FSJBWODESA-N
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Description

5-(2-NITROPHENYL)-2-FURALDEHYDE 2-(8-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONE is a complex organic compound that belongs to the class of triazinoindole derivatives.

Preparation Methods

The synthesis of 5-(2-NITROPHENYL)-2-FURALDEHYDE 2-(8-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONE involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified triazinoindole derivatives with different functional groups.

Scientific Research Applications

5-(2-NITROPHENYL)-2-FURALDEHYDE 2-(8-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONE has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an anticancer agent due to its ability to chelate iron and induce apoptosis in cancer cells

Comparison with Similar Compounds

Compared to other similar compounds, 5-(2-NITROPHENYL)-2-FURALDEHYDE 2-(8-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONE stands out due to its unique structure and specific biological activities. Similar compounds include other triazinoindole derivatives, which also exhibit various biological activities such as antiviral, anti-inflammatory, and anticancer properties .

Properties

Molecular Formula

C22H17N7O3

Molecular Weight

427.4 g/mol

IUPAC Name

8-ethyl-N-[(E)-[5-(2-nitrophenyl)furan-2-yl]methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine

InChI

InChI=1S/C22H17N7O3/c1-2-13-7-9-17-16(11-13)20-21(24-17)25-22(28-26-20)27-23-12-14-8-10-19(32-14)15-5-3-4-6-18(15)29(30)31/h3-12H,2H2,1H3,(H2,24,25,27,28)/b23-12+

InChI Key

QXTSOUZGIZNFKM-FSJBWODESA-N

Isomeric SMILES

CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)N/N=C/C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-]

Canonical SMILES

CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN=CC4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-]

Origin of Product

United States

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